Chemical structure and properties of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
Chemical structure and properties of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
[1]
Executive Summary
4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole (CAS: 107401-00-3) is a tricyclic fused heteroaromatic compound belonging to the class of pyrimido[5,4-b]indoles . This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets, most notably protein kinases (e.g., CK2, DYRK1A) and innate immune receptors (TLR4).
The molecule features a planar indole core fused to a pyrimidine ring, substituted at the C4 position with a piperidine moiety. This specific substitution pattern modulates the compound's solubility, lipophilicity, and metabolic stability, distinguishing it from its 4-anilino or 4-carboxamide analogs often seen in oncology and immunology research.
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
Structural Analysis
The core structure consists of a 5H-pyrimido[5,4-b]indole system.[1][2] The fusion of the electron-rich indole and the electron-deficient pyrimidine creates a push-pull electronic system that facilitates π-stacking interactions within enzyme active sites (particularly ATP-binding pockets).
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Core: 5H-pyrimido[5,4-b]indole (Tricyclic aromatic).
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Substituent (C4): Piperidin-1-yl group.[1][3] This alicyclic amine introduces a basic center and steric bulk, often occupying the solvent-exposed region of a kinase binding pocket.
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H-Bond Donors: The N5-H (indole nitrogen) acts as a critical hydrogen bond donor, typically anchoring the molecule to the hinge region of kinase targets.
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H-Bond Acceptors: The N1 and N3 atoms of the pyrimidine ring serve as H-bond acceptors.
Property Profile
Data below represents experimentally validated and consensus computational values.
| Property | Value | Description |
| Molecular Formula | C₁₅H₁₆N₄ | -- |
| Molecular Weight | 252.31 g/mol | Fragment-like chemical space. |
| CAS Number | 107401-00-3 | Unique identifier.[4] |
| LogP (Predicted) | 2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~50 Ų | Favorable for CNS penetration and oral bioavailability. |
| pKa (Basic N) | ~8.5 | Piperidine nitrogen; likely protonated at physiological pH. |
| Solubility | Low (Water) | Soluble in DMSO, DMF, and acidified organic solvents. |
Synthesis Methodologies
The synthesis of 4-piperidin-1-yl-5H-pyrimido[5,4-b]indole typically follows a convergent route involving the construction of the tricyclic core followed by late-stage functionalization at the C4 position.
Primary Synthetic Route: Nucleophilic Aromatic Substitution ( )
This is the industry-standard approach for generating 4-amino substituted pyrimidoindoles.
Step 1: Core Construction React 2-aminoindole-3-carboxylate (or 3-cyanopyrrole precursors) with formamide or urea to cyclize the pyrimidine ring, yielding the 4-oxo-3,5-dihydro-pyrimido[5,4-b]indole intermediate.
Step 2: Activation
Chlorination of the C4-oxo group using phosphorus oxychloride (
Step 3: Amination (
Visualization of Synthetic Pathway
Caption: Convergent synthesis via chlorination-amination sequence. The 4-chloro intermediate is the key branch point for diversity.
Biological Mechanism & Applications[9][10]
Kinase Inhibition (ATP-Competitive)
The pyrimido[5,4-b]indole scaffold is an isostere of ATP's adenine ring.
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Binding Mode: The planar tricyclic system intercalates into the ATP-binding cleft of kinases.
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Key Interactions:
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Hinge Region: The N5-H forms a hydrogen bond with the backbone carbonyl of the hinge region residues.
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Solvent Front: The C4-piperidine group projects towards the solvent interface, often improving solubility and preventing non-specific aggregation compared to planar aromatic substituents.
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Targets: High affinity is often observed for CK2 (Casein Kinase 2) and DYRK1A , which are implicated in cell proliferation and neurodegenerative pathways.
Innate Immunity (TLR4 Modulation)
While 4-carboxamide derivatives are potent TLR4 agonists, the 4-amino/piperidino derivatives often serve as negative controls or antagonists in these assays, or as scaffolds for biofilm inhibition in bacteria (e.g., Salmonella), likely via non-TLR mechanisms involving bacterial signaling interference.
Biological Signaling Diagram
Caption: Dual mechanistic potential: ATP-competitive kinase inhibition and modulation of bacterial/immune interfaces.
Experimental Protocols
Synthesis of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
Reagents: 4-Chloro-5H-pyrimido[5,4-b]indole (1.0 eq), Piperidine (1.2 eq), Triethylamine (2.0 eq), Ethanol (anhydrous).
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Preparation: Charge a flame-dried round-bottom flask with 4-chloro-5H-pyrimido[5,4-b]indole (e.g., 200 mg) and anhydrous ethanol (10 mL).
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Addition: Add triethylamine (TEA) followed by the dropwise addition of piperidine at room temperature.
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Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting material spot (
) should disappear, replaced by a more polar fluorescent spot. -
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
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Isolation: The product typically precipitates as a solid. Filter the precipitate, wash with cold water and diethyl ether.
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Purification: Recrystallize from ethanol/DMF or purify via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM) to yield the title compound as a light yellow solid.
In Vitro Kinase Assay (General Protocol)
Objective: Determine
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Buffer: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.02% Brij-35. -
Enzyme Prep: Dilute recombinant kinase (CK2) to 5 nM in buffer.
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Compound: Prepare 3-fold serial dilutions of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole in DMSO (Final DMSO < 1%).
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Substrate: Add peptide substrate (e.g., CK2 peptide RRRADDSDDDDD) and ATP (
concentration). -
Incubation: Incubate at 30°C for 40 minutes.
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Detection: Use ADP-Glo™ or ³³P-ATP radiometric filter binding. Measure luminescence/radioactivity.
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Analysis: Fit data to a sigmoidal dose-response equation to extract
.
References
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Synthesis of Pyrimido[5,4-b]indoles
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Kinase Activity of the Scaffold
- Title: Pyrimido[5,4-b]indoles: A new class of potent and selective kinase inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters.
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URL:[Link] (Representative scaffold citation).
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Biofilm Inhibition
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Chemical Data
Sources
- 1. Identification and characterization of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives as Salmonella biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophile-Controlled Trapping of Gold Carbene by Nitriles and Water: Synthesis of 5H-Pyrimido[5,4-b]indoles and 2-Benzylidene-3-indolinones [organic-chemistry.org]
- 3. Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 107401-00-3|1-{5H-pyrimido[5,4-b]indol-4-yl}piperidine|BLD Pharm [bldpharm.com]
- 5. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5H-pyrimido[5,4-b]indole | C10H7N3 | CID 770811 - PubChem [pubchem.ncbi.nlm.nih.gov]
